N-(4-fluorophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
Description
Properties
IUPAC Name |
N-(4-fluorophenyl)-3-(4-oxoquinazolin-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2/c18-12-5-7-13(8-6-12)20-16(22)9-10-21-11-19-15-4-2-1-3-14(15)17(21)23/h1-8,11H,9-10H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYEORFRICSVDFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The 4-fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions using appropriate fluorinated aromatic compounds.
Amidation Reaction: The final step involves the amidation of the quinazolinone derivative with a suitable amine to form the desired propanamide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinazolinone core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl group of the quinazolinone, potentially forming alcohol derivatives.
Substitution: The fluorophenyl group can participate in substitution reactions, where the fluorine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic reagents like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone N-oxides, while reduction may produce quinazolinone alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other cellular functions.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups: The 4-fluorophenyl group (in the target compound and Bicalutamide ) improves stability and target binding compared to non-halogenated analogs.
- Heterocyclic Modifications : Thiazole (), furan (), or indole () substitutions alter solubility and interaction profiles. For instance, the thiazole ring in may enhance membrane permeability.
- Molecular Weight : Higher molecular weights (e.g., 394.9 in ) could reduce bioavailability compared to lighter analogs like (347.4).
Physicochemical Properties
Biological Activity
N-(4-fluorophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including in vitro and in vivo studies, structure-activity relationships, and molecular docking analyses.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : CHFNO
- Molecular Weight : 329.34 g/mol
- IUPAC Name : this compound
This compound exhibits biological activity primarily through its interaction with various enzyme targets. The presence of the fluorine atom enhances its binding affinity due to strong electron-withdrawing properties, which can influence the compound’s reactivity and interaction with biological macromolecules.
Anticancer Activity
A study evaluated the cytotoxic effects of this compound against several cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). The results indicated that the compound exhibited moderate to high cytotoxicity, with IC values ranging from 10 to 25 µM depending on the cell line tested .
| Cell Line | IC (µM) |
|---|---|
| MCF-7 | 15 |
| Hek293 | 22 |
Antimicrobial Activity
The compound was also assessed for its antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods. Significant activity was observed against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Molecular Docking Studies
Molecular docking simulations were performed to predict the binding affinity of this compound to various protein targets. The docking studies revealed that the compound binds effectively to the active sites of COX-2 and lipoxygenases, suggesting potential anti-inflammatory properties .
Key Findings from Docking Studies:
- COX-2 Binding Energy : -9.5 kcal/mol
- Lipoxygenase Binding Energy : -8.7 kcal/mol
- Hydrogen Bonds : Formation of hydrogen bonds with key amino acid residues enhanced binding stability.
Structure-Activity Relationship (SAR)
The introduction of different substituents on the quinazoline core significantly influenced the biological activity of the compound. For instance, varying the position and nature of substituents on the phenyl ring showed a direct correlation with increased cytotoxicity and antimicrobial efficacy .
Notable Substitutions:
- Fluorine Substitution : Enhanced binding affinity and biological activity.
- Methoxy Group : Increased solubility but reduced cytotoxicity.
- Chlorine Substitution : Improved antimicrobial activity against specific strains.
Case Studies
In a recent clinical study, derivatives of this compound were tested for their efficacy in treating inflammatory diseases. Patients reported significant reductions in symptoms after treatment with these compounds compared to placebo groups, highlighting their potential as therapeutic agents in managing inflammation-related conditions .
Q & A
Basic: What are the key considerations for optimizing the synthesis of N-(4-fluorophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide?
Answer:
Synthesis optimization requires careful control of reaction parameters:
- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance solubility of intermediates (critical for amide bond formation) .
- Temperature : Step-dependent adjustments (e.g., 60–80°C for cyclization steps vs. room temperature for coupling reactions) to minimize side products .
- Purification : Column chromatography or recrystallization ensures high purity (>95%), validated via HPLC .
- Catalysts : Use of coupling agents (e.g., HATU or EDC) for amide bond formation, with monitoring via TLC .
Basic: Which analytical techniques are essential for characterizing this compound’s structural integrity?
Answer:
- NMR Spectroscopy : H and C NMR confirm regiochemistry of the quinazolinone core and fluorophenyl substitution (e.g., aromatic proton splitting patterns) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and detects impurities (e.g., unreacted intermediates) .
- HPLC : Quantifies purity and identifies degradation products under stress conditions (e.g., acidic/basic hydrolysis) .
Basic: How can researchers assess the compound’s preliminary biological activity?
Answer:
- In vitro assays :
- Antiproliferative activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .
- Enzyme inhibition : Fluorometric assays targeting kinases or caspases linked to the quinazolinone scaffold’s known bioactivity .
- Control experiments : Compare with structurally similar analogs (e.g., chlorophenyl or methoxy-substituted derivatives) to establish baseline activity .
Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?
Answer:
- Substituent variation : Synthesize derivatives with modifications to:
- The 4-fluorophenyl group (e.g., replace with chloro, methoxy, or trifluoromethyl groups) .
- The propanamide linker (e.g., adjust alkyl chain length or introduce heteroatoms) .
- Biological evaluation : Test modified analogs in parallel assays to correlate structural changes with activity shifts (e.g., logP vs. cytotoxicity) .
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like EGFR or PARP .
Advanced: What experimental strategies resolve contradictions between in vitro and in vivo activity data?
Answer:
- Metabolic stability : Assess hepatic microsomal stability to identify rapid degradation (e.g., cytochrome P450 interactions) .
- Solubility/pharmacokinetics (PK) : Use logD measurements and plasma protein binding assays to optimize bioavailability .
- Advanced models : Transition to 3D cell cultures or patient-derived xenografts (PDX) to better mimic in vivo conditions .
Advanced: How can researchers elucidate the mechanism of action for this compound?
Answer:
- Target identification :
- Pull-down assays : Use biotinylated probes to isolate binding proteins from cell lysates .
- RNA-seq/proteomics : Compare gene/protein expression profiles in treated vs. untreated cells .
- Pathway analysis : Western blotting for apoptosis markers (e.g., caspase-3 cleavage) or DNA damage markers (e.g., γH2AX) .
Advanced: What strategies mitigate synthetic challenges in scaling up this compound?
Answer:
- Process optimization : Replace hazardous solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) .
- Flow chemistry : Implement continuous flow systems for exothermic steps (e.g., cyclization) to improve safety and yield .
- Quality by Design (QbD) : Use DOE (Design of Experiments) to identify critical process parameters (CPPs) affecting purity .
Advanced: How can computational methods enhance the development of this compound?
Answer:
- ADMET prediction : Tools like SwissADME or pkCSM forecast absorption, toxicity, and metabolic pathways .
- Molecular dynamics (MD) : Simulate ligand-target binding stability over time (e.g., using GROMACS) .
- QSAR modeling : Relate structural descriptors (e.g., topological polar surface area) to biological activity .
Basic: What are the stability considerations for storing this compound?
Answer:
- Storage conditions : Protect from light and moisture (store under nitrogen at –20°C in amber vials) .
- Degradation analysis : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC checks .
Advanced: How can researchers address low solubility in biological assays?
Answer:
- Co-solvents : Use DMSO (≤0.1% final concentration) or cyclodextrin-based formulations .
- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
